

Foreword: The Critical F

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Compound of Interest

Compound Name: 2-Fluoro-3-hydroxybenzonitrile
CAS No.: 1000339-24-1
Cat. No.: B1342717

2-Fluoro-3-hydroxybenzonitrile (CAS No. 1000339-24-1) is a versatile chemical intermediate prized for its unique molecular architecture.^[1] The structure is particularly relevant for Active Pharmaceutical Ingredients (APIs).^{[1][2]} In the pharmaceutical industry, the purity of such intermediates is not merely a quality metric but a critical factor for ensuring pharmacological activity, increased toxicity, or reduced stability. This guide provides a comprehensive framework for the robust purity analysis of **2-Fluoro-3-hydroxybenzonitrile**.

Physicochemical Profile

A thorough understanding of the analyte's properties is the starting point for any analytical method development.

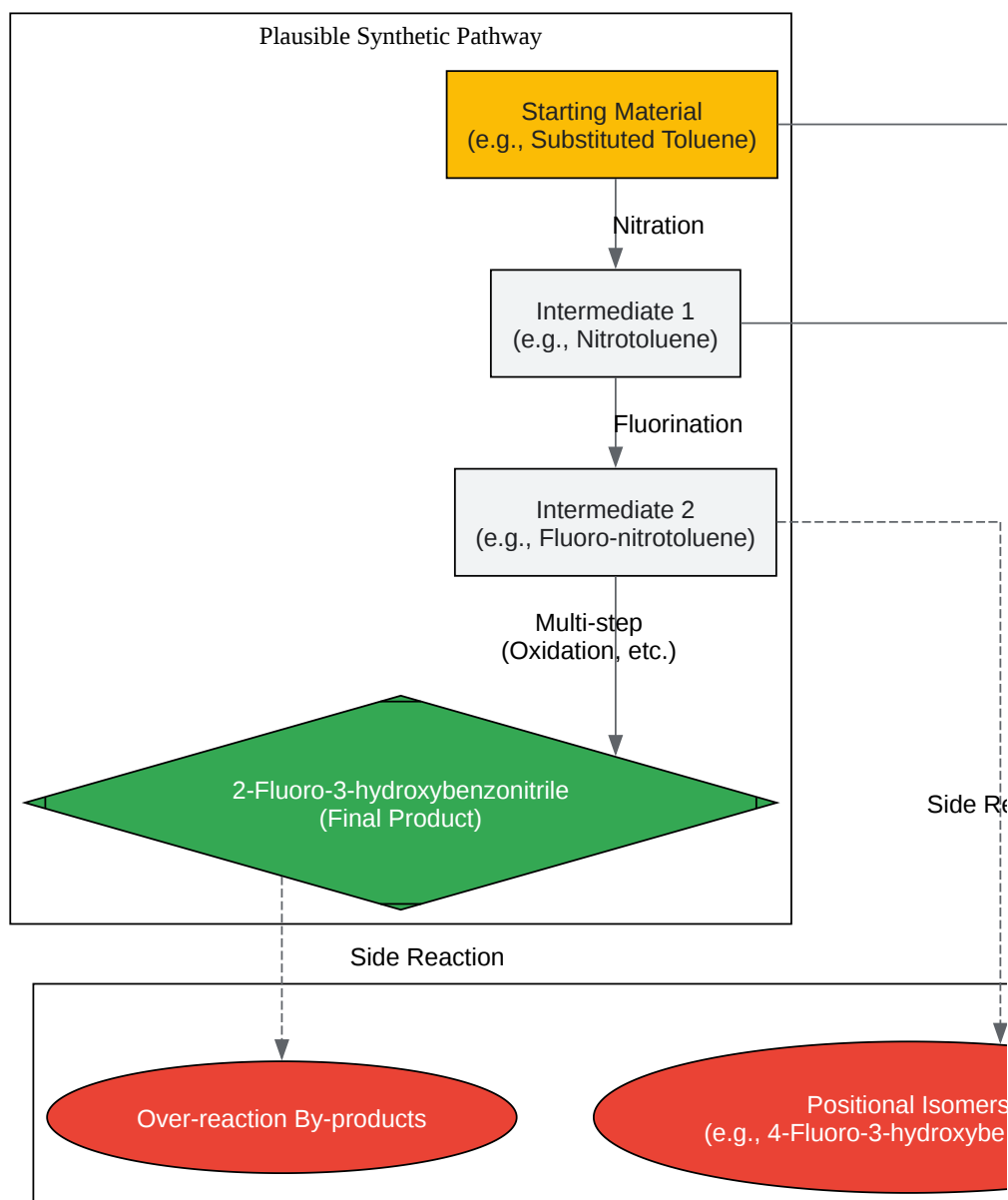
Property	Value
Molecular Formula	C ₇ H ₄ FNO
Molecular Weight	137.11 g/mol
Appearance	White to Almost White Powder/Crystal
Purity (Typical)	≥98%
Synonyms	3-Cyano-2-fluorophenol

Understanding Potential Impurities: A Mechanistic Approach

The impurity profile of a synthetic intermediate is a direct reflection of its manufacturing process and chemical stability. Impurities are broadly classified into process-related and degradation-related impurities.

Process-Related Impurities

While the exact commercial synthesis route for **2-Fluoro-3-hydroxybenzonitrile** is often proprietary, related syntheses of fluorinated aromatics involve



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Caption: Plausible synthesis pathway and origin of process-related impurities.

- Starting Materials & Intermediates: Incomplete reactions can lead to the presence of starting materials or key intermediates in the final product.
- Positional Isomers: The directing effects of substituents in aromatic substitution reactions are not always perfectly selective. This can lead to the formation of positional isomers.
- By-products: Side reactions, such as hydrolysis of the nitrile group or unwanted displacement of the fluorine atom, can generate additional impurities.

Degradation Products

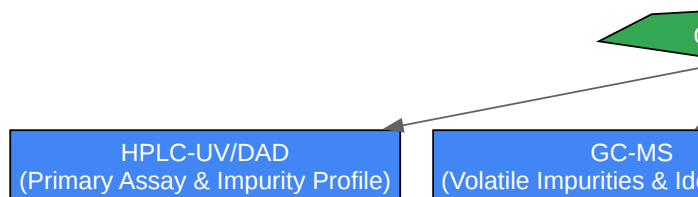
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.^[7] These studies help in understanding the degradation products that may form during the shelf life of a drug.

- Hydrolytic Degradation: Under acidic or basic conditions, the nitrile group (-CN) can hydrolyze to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH).
- Oxidative Degradation: The electron-rich phenol ring is susceptible to oxidation, which can lead to the formation of colored quinone-type structures.

- Photolytic Degradation: Exposure to UV light can induce degradation, a common pathway for aromatic compounds.[9]
- Thermal Degradation: High temperatures can cause decomposition.

Orthogonal Analytical Strategy for Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach using techniques with



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Caption: Orthogonal approach to purity analysis of **2-Fluoro-3-hydroxybenzointrile**.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

Reverse-phase HPLC with UV detection is the premier method for assessing the purity of moderately polar, non-volatile organic compounds like **2-Fluoro-3-hydroxybenzointrile**.

Rationale for HPLC

The combination of a polar hydroxyl group and a moderately polar nitrile group on an aromatic ring makes this compound ideally suited for reverse-phase HPLC.

Experimental Protocol: HPLC-UV/DAD

This protocol provides a robust starting point for method development.[11]

1. Instrumentation and Reagents:

- HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (reagent grade).
- **2-Fluoro-3-hydroxybenzointrile** reference standard (>99.5% purity).

2. Chromatographic Conditions:

Parameter	Recommended Setting
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient	0-2 min: 30% B 2-15 min: 30% to 80% B 15-18 min: 80% B
Flow Rate	1.0 mL/min
Column Temp.	30 °C
Injection Vol.	10 µL
Detection	DAD, 220 nm & 275 nm

3. Sample Preparation:

- Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 m
- Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

4. System Suitability Test (SST):

- Before sample analysis, perform five replicate injections of the standard solution.
- The Relative Standard Deviation (RSD) for the peak area and retention time should be $\leq 2.0\%$.
- This ensures the system is performing consistently and the results are reliable.

5. Analysis and Calculation:

- Inject the sample solution.
- Calculate the purity using the area percent method:
 - % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.^[12] It is particularly useful for detecting re

Rationale for GC-MS

The key challenge for analyzing **2-Fluoro-3-hydroxybenzointrile** by GC is the presence of the polar hydroxyl group, which can cause peak tailing and broadening. Mass spectrometry provides definitive identification of separated components based on their unique mass fragmentation patterns.^[10]

Experimental Protocol: GC-MS with Derivatization

1. Instrumentation and Reagents:

- GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm film thickness).
- Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).^[11]
- Solvent: Dichloromethane or Ethyl Acetate (GC grade).

2. Derivatization Procedure:

- Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.
- Add 500 μL of the solvent (e.g., Dichloromethane).
- Add 100 μL of BSTFA + 1% TMCS.
- Cap the vial and heat at 70 $^{\circ}\text{C}$ for 30 minutes to ensure complete derivatization.^[11]
- Cool to room temperature before injection.

3. GC-MS Conditions:

Parameter
Injector Temp.
Injection Mode
Carrier Gas
Oven Program
MS Source Temp.
MS Quad Temp.
Ionization Mode
Scan Range

4. Data Interpretation:

- The total ion chromatogram (TIC) will show the separation of the derivatized product and any impurities.
- The mass spectrum of the main peak can be compared against a spectral library (e.g., NIST) for confirmation.
- Mass spectra of impurity peaks can be analyzed to propose their structures, providing crucial information for process improvement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for unambiguous structure elucidation and can be used for quantitative analysis (qNMR).^[13] It provides detailed in

Rationale for NMR

- ¹H and ¹³C NMR: Confirm the identity and structural integrity of the main component. The chemical shifts and coupling patterns of the aromatic prot
- ¹⁹F NMR: This is a highly sensitive probe for the fluorine environment.^[15] Any impurity with a slightly different structure around the fluorine atom wi
- Quantitative NMR (qNMR): By adding a certified internal standard with a known concentration, NMR can be used to determine the absolute purity c

Experimental Protocol: NMR Analysis

1. Instrumentation and Reagents:

- NMR spectrometer (400 MHz or higher).
- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- 5 mm NMR tubes.

2. Sample Preparation:

- Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated solvent.^[10]
- Ensure the sample is fully dissolved.

3. Data Acquisition:

- Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
- Ensure sufficient scans are acquired to achieve a good signal-to-noise ratio, especially for detecting low-level impurities.

4. Data Interpretation:

- Structure Confirmation: Compare the observed chemical shifts and coupling constants with expected values for **2-Fluoro-3-hydroxybenzonitrile**.
- Impurity Detection: Look for small, unassigned peaks in the spectra. The integration of these peaks relative to the main component's peaks can provide insight into impurity levels.
- ¹⁹F Spectrum: A pure sample should show a single primary resonance. The presence of other signals in the ¹⁹F spectrum is a strong indicator of fluoro impurities.

Forced Degradation Studies

These studies are a regulatory prerequisite and a scientific necessity to establish the intrinsic stability of the compound and the specificity of the analytical method.

Protocol for Stress Testing

A sample of **2-Fluoro-3-hydroxybenzonitrile** (e.g., at 1 mg/mL in a suitable solvent) is subjected to the following conditions.^[9] The goal is to achieve degradation products for identification and quantification.

- Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
- Base Hydrolysis: 0.1 M NaOH at room temperature for 8 hours.
- Oxidation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal: Solid sample in an oven at 105 °C for 48 hours.
- Photolytic: Solution exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 100 J/m².

After exposure, the stressed samples are analyzed by the developed HPLC method to separate the degradation products from the parent compound.

Conclusion

The purity analysis of **2-Fluoro-3-hydroxybenzonitrile** demands a rigorous and multi-faceted analytical strategy. A primary reverse-phase HPLC method, combined with multinuclear NMR for definitive structural confirmation and the specific detection of fluorinated by-products. Forced degradation studies are indispensable for ensuring the quality, consistency, and safety of this critical synthetic intermediate.

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